5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
The compound you mentioned is a complex organic molecule. It contains a pyrrolo[2,3-b]pyridine core, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This core is substituted with a fluorine atom, a triisopropylsilyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the various substituents. The exact methods would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorine atom and the triisopropylsilyl and tetramethyl-1,3,2-dioxaborolan-2-yl groups would likely have a significant impact on the compound’s overall shape and properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the fluorine atom and the other substituents. The fluorine atom, for example, is highly electronegative, which could make the compound reactive towards electrophiles.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its polarity, affecting its solubility in different solvents.Scientific Research Applications
Synthesis and Characterization
- Synthesis Methods : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds are synthesized via a three-step substitution reaction. The process includes confirmation of structures through various spectroscopy methods and mass spectrometry (Huang et al., 2021).
- Crystallography and Density Functional Theory (DFT) : Single crystals of such compounds are analyzed using X-ray diffraction, crystallographic, and conformational analyses. The molecular structures are also calculated using DFT and compared with X-ray diffraction values (Huang et al., 2021).
Molecular Properties and Applications
- Polymers with IsoDPP Units : Synthesis and properties of polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units, which might include similar boron-containing compounds, are explored for their deeply colored nature and solubility in organic solvents (Welterlich, Charov, & Tieke, 2012).
- Chemical Reactivity and Molecular Orbital Analysis : The chemical reactivity and molecular orbital distribution of pyridin-2-ylboron derivatives, similar to the compound , are studied, providing insights into their potential applications in various chemical reactions and formulations (Sopková-de Oliveira Santos et al., 2003).
Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information.
Future Directions
The study and application of complex organic molecules like this one are active areas of research in chemistry. Future directions could include exploring its potential uses in various fields, such as medicinal chemistry or materials science.
properties
IUPAC Name |
[5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridin-1-yl]-tri(propan-2-yl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36BFN2O2Si/c1-14(2)29(15(3)4,16(5)6)26-12-11-17-19(18(24)13-25-20(17)26)23-27-21(7,8)22(9,10)28-23/h11-16H,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHDYJCIAROBLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=NC=C2F)[Si](C(C)C)(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36BFN2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678420 | |
Record name | 5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1241950-72-0 | |
Record name | 5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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